molecular formula C9H8Cl2O2 B13565989 2-(3,5-Dichlorophenyl)propanoic acid CAS No. 1417627-15-6

2-(3,5-Dichlorophenyl)propanoic acid

Cat. No.: B13565989
CAS No.: 1417627-15-6
M. Wt: 219.06 g/mol
InChI Key: AQKYWRFLBKDCIT-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of propanoic acid where the hydrogen atoms on the benzene ring are substituted with chlorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)propanoic acid typically involves the chlorination of phenylpropanoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where 3,5-dichlorobenzoyl chloride reacts with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The starting material, phenylpropanoic acid, is chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction is conducted at elevated temperatures to ensure complete chlorination at the desired positions on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dichlorobenzoic acid.

    Reduction: Formation of 2-(3,5-dichlorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dichlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dichlorophenyl)propanoic acid: Similar structure but with chlorine atoms at different positions.

    3-(3,5-Difluorophenyl)propanoic acid: Fluorine atoms instead of chlorine atoms.

    3-(3,4-Dichlorophenyl)propanoic acid: Chlorine atoms at the 3 and 4 positions.

Uniqueness

2-(3,5-Dichlorophenyl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 5 positions can enhance its stability and alter its interaction with biological targets compared to other similar compounds.

Properties

CAS No.

1417627-15-6

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)propanoic acid

InChI

InChI=1S/C9H8Cl2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)

InChI Key

AQKYWRFLBKDCIT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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